![molecular formula C14H21NO2 B13328321 tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-ethynylspiro[33]heptan-2-yl)carbamate is a synthetic organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethynyl group. Common reagents used in these reactions include alkyl halides, bases, and protecting groups such as tert-butyl carbamate. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the spirocyclic core can produce various spirocyclic alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved in these interactions include enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (2-azaspiro[3.3]heptan-6-yl)carbamate
Uniqueness
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent bonding with molecular targets. This differentiates it from similar compounds that may lack this functional group and, consequently, have different reactivity and applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl N-(6-ethynylspiro[3.3]heptan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-5-10-6-14(7-10)8-11(9-14)15-12(16)17-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
QIPCJFDCVQXBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


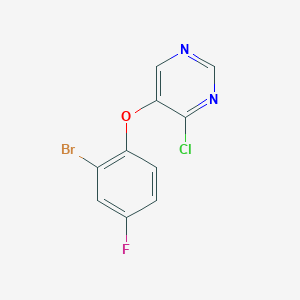
![1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13328247.png)
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
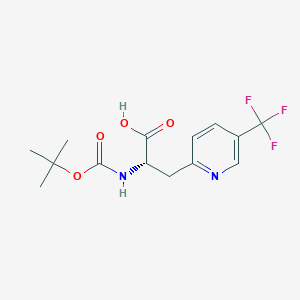
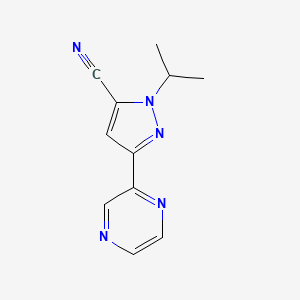
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
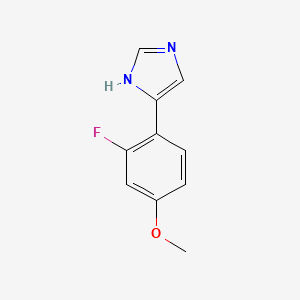
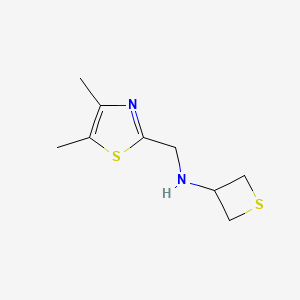
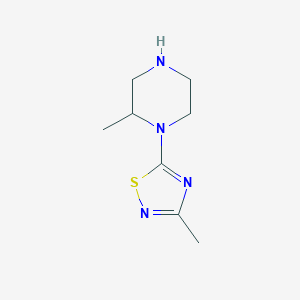
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
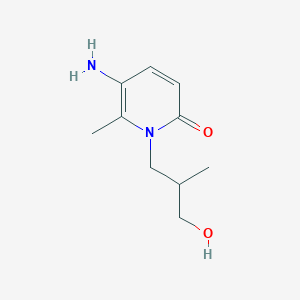
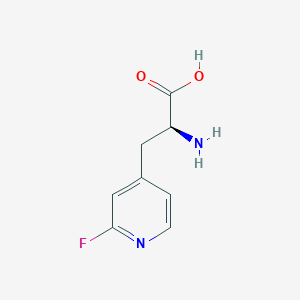
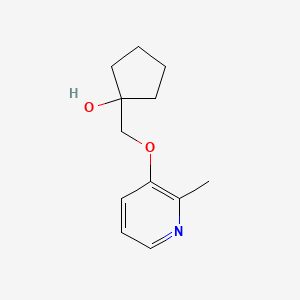
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
